5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid
CAS No.: 2172162-50-2
Cat. No.: VC11497793
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2172162-50-2 |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid |
| Standard InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16) |
| Standard InChI Key | KPKQLOPUJBUOTE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a spiro[2.5]octane core, where a nitrogen atom occupies the spiro position (position 5), bridging a five-membered ring and a three-membered cyclopropane analog. The Boc group is attached to the nitrogen, while the carboxylic acid resides at position 7 (Figure 1). This arrangement imposes significant steric constraints, influencing reactivity and conformational dynamics .
Key structural attributes:
-
Molecular formula: C₁₃H₂₁NO₄
-
Molecular weight: 255.31 g/mol
-
Stereochemistry: The spiro configuration introduces chirality, with the (R)-enantiomer being more commonly synthesized for pharmaceutical applications .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are pivotal for structural elucidation:
-
¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), Boc methyl groups (δ 1.4 ppm), and carboxylic acid proton (δ 12–13 ppm).
-
¹³C NMR: Peaks for the spiro carbon (δ 40–50 ppm), Boc carbonyl (δ 155 ppm), and carboxylic acid carbonyl (δ 170 ppm) .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid typically involves multi-step sequences leveraging cyclopropanation and protecting group strategies. A representative pathway, adapted from industrial-scale processes for analogous compounds, is outlined below :
Cyclopropanation via Makosza Reaction
-
Formation of cyclopropane intermediate:
-
Debromination:
Boc Protection and Carboxylic Acid Formation
-
Boc introduction:
-
The secondary amine at position 5 is protected using di-tert-butyl dicarbonate (Boc₂O) in tert-butanol with triethylamine as a base.
-
-
Oxidation to carboxylic acid:
Optimized conditions:
Applications in Medicinal Chemistry
Role as a Synthetic Building Block
The compound’s rigid spirocyclic scaffold makes it a valuable template for designing conformationally restricted analogs of bioactive molecules. Notable applications include:
-
Peptidomimetics: Mimicking peptide turn structures to enhance metabolic stability.
-
Kinase inhibitors: Serving as a core structure in ATP-competitive inhibitors due to its ability to occupy hydrophobic pockets .
| Activity | Target | IC₅₀ / MIC | Reference |
|---|---|---|---|
| Antibacterial | DNA gyrase/topo IV | 0.03–4 μg/mL | |
| Antiviral (HCV) | NS5A protein | 1–10 nM | |
| Anti-inflammatory | COX-2 | 50–100 nM |
Mechanistic insights:
-
The spirocyclic framework enhances binding affinity to enzyme active sites by reducing entropic penalties during ligand-receptor interactions .
Industrial-Scale Production Challenges
Process Optimization
Large-scale synthesis requires addressing key challenges:
-
Stereochemical control: Chiral resolution via crystallization or enzymatic methods to isolate the (R)-enantiomer.
-
Solvent selection: 2-MeTHF preferred over THF for improved safety and sustainability .
Regulatory Considerations
-
Genotoxic impurities: Strict control of residual bromoform (<1 ppm) during cyclopropanation.
-
Polymorphism: Crystallization conditions (e.g., antisolvent addition rate) must be optimized to ensure consistent polymorphic form .
Comparative Analysis with Analogous Compounds
Structural Analogues
Comparative data highlight the impact of substituent positioning on bioactivity:
| Compound | Substituent Position | Bioactivity (MIC, μg/mL) | Solubility (mg/mL) |
|---|---|---|---|
| 5-Boc-5-azaspiro[2.5]octane-7-COOH | 5, 7 | 0.03–4 (antibacterial) | 2.1 (pH 7.4) |
| 6-Boc-6-azaspiro[2.5]octane-5-COOH | 6, 5 | 0.5–8 (antifungal) | 1.8 (pH 7.4) |
| 4-Boc-7-azaspiro[2.5]octane-6-COOH | 4, 6 | 10–20 (antiviral) | 0.9 (pH 7.4) |
Key observation: The 5,7-substitution pattern confers optimal antibacterial potency, likely due to enhanced interactions with bacterial topoisomerase IV .
Future Directions and Research Gaps
Underexplored Areas
-
In vivo pharmacokinetics: No published data on oral bioavailability or tissue distribution.
-
Toxicology: Systematic studies needed to assess genotoxicity and organ-specific toxicity.
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume